![molecular formula C10H7ClO B1361063 6-Chloro-2-naphthol CAS No. 40604-49-7](/img/structure/B1361063.png)
6-Chloro-2-naphthol
Overview
Description
6-Chloro-2-naphthol is a useful research compound. Its molecular formula is C10H7ClO and its molecular weight is 178.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
- 2-Chloro-6-naphthol interacts with specific molecular targets within cells. One of its primary targets is the nuclear receptor coactivator 1 (NCOA1) . NCOA1 plays a crucial role in gene transcription by enhancing the activity of nuclear receptors (such as steroid hormone receptors) and other transcription factors. By binding to NCOA1, 2-Chloro-6-naphthol modulates gene expression and downstream cellular responses .
- 2-Chloro-6-naphthol acts as an oxidizing agent due to its redox properties. It can participate in redox reactions, potentially affecting cellular processes. Additionally, it may interfere with enzymatic reactions by modifying protein structures or inhibiting specific enzymes .
Target of Action
Mode of Action
Pharmacokinetics
Biological Activity
6-Chloro-2-naphthol (C10H7ClO) is a chlorinated derivative of naphthol, which has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article presents a detailed overview of its biological activity, including mutagenicity, toxicity, and metabolic pathways, supported by relevant data and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H7ClO
- CAS Number : 83-73-4
- Molecular Weight : 180.61 g/mol
- Structure : It consists of a naphthalene ring with a hydroxyl group (-OH) and a chlorine atom at the 6th position.
1. Mutagenicity and Genotoxicity
Research indicates that this compound exhibits varying degrees of mutagenic potential:
- In several Ames tests, it did not demonstrate mutagenicity in the absence or presence of metabolic activation, even at cytotoxic concentrations .
- However, inconsistent results were observed in bacterial DNA repair tests, where it showed some mutagenic activity under specific conditions, such as UV irradiation in aqueous nitrite solutions .
2. Toxicological Effects
The toxicity profile of this compound has been evaluated through various studies:
- Acute Toxicity : In animal studies, doses of 100 mg/kg body weight administered orally led to observable effects such as increased serum sorbitol dehydrogenase (SDH) activity and altered hepatic glutathione levels, indicating oxidative stress .
Study Type | Dose (mg/kg) | Observed Effects |
---|---|---|
Acute Toxicity | 100 | Increased SDH activity; oxidative stress markers |
Chronic Exposure | 10 | Liver damage; increased malondialdehyde levels |
- Chronic Effects : Repeated administration in rats revealed potential impacts on liver function and lipid peroxidation at doses above 10 mg/kg .
Metabolism
The metabolic pathway of this compound involves hydroxylation and dechlorination processes. In vivo studies have shown that metabolites are primarily excreted via urine, indicating significant biotransformation after administration .
Metabolite Identification
Following administration in animal models, metabolites such as conjugated forms of chloronaphthols were detected in urine samples. This suggests that the compound undergoes substantial metabolic processing:
Metabolite | Detection Method | Sample Type |
---|---|---|
Free and conjugated forms | Urine analysis | Rats |
Hydroxylated derivatives | Blood and organ samples | Pigs |
Case Studies
A notable case study involved the administration of this compound to Wistar rats. The study monitored liver function over time, revealing significant changes in biochemical markers indicative of liver stress and damage at higher doses:
- Findings :
- Increased liver weight correlated with dose.
- Significant alterations in serum creatinine levels suggested renal impairment alongside hepatic effects.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
6-Chloro-2-naphthol serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various biologically active compounds and pharmaceuticals. For example, it is involved in the synthesis of chiral ligands and catalysts, which are crucial in asymmetric synthesis processes. The compound's hydroxyl group allows for further functionalization, making it an important intermediate in synthetic pathways.
Example: Synthesis of Chiral Reagents
Research indicates that this compound can be converted into BINOL (1,1'-bi-2-naphthol), a widely used chiral reagent in asymmetric catalysis. The ability to produce BINOL from this compound highlights its significance in facilitating enantioselective reactions .
Pharmaceutical Applications
Antimicrobial Properties
The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains of bacteria, including resistant strains . This potential has led to investigations into its use in pharmaceutical formulations.
Case Study: Hair Dye Formulations
this compound is also found in hair dye formulations due to its ability to impart color. However, concerns regarding its safety profile have been raised, particularly regarding potential toxic effects from prolonged exposure. Research has indicated that exposure to hair dye ingredients containing this compound may lead to adverse health effects, including skin irritation and systemic toxicity .
Material Science
Use in Polymer Chemistry
In material science, this compound is utilized as a precursor for synthesizing polymers and resins. Its chemical structure allows it to participate in polymerization reactions, contributing to the development of materials with specific properties such as thermal stability and mechanical strength.
Example: Synthesis of Polymeric Materials
The incorporation of this compound into polymer matrices has been studied for producing materials with enhanced performance characteristics. Research has demonstrated that polymers derived from this compound exhibit improved resistance to heat and chemical degradation compared to traditional polymer formulations .
Environmental Applications
Biodegradation Studies
Research has explored the biodegradation of naphthol derivatives, including this compound, in environmental contexts. Understanding the degradation pathways of this compound is essential for assessing its environmental impact and developing bioremediation strategies for contaminated sites .
Data Summary
Application Area | Specific Use | Key Findings |
---|---|---|
Chemical Synthesis | Building block for organic compounds | Essential for synthesizing chiral reagents |
Pharmaceuticals | Antimicrobial agent | Effective against resistant bacterial strains |
Material Science | Precursor for polymers | Enhances thermal stability and mechanical strength |
Environmental Science | Biodegradation studies | Important for assessing environmental impact |
Properties
IUPAC Name |
6-chloronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLYNLSYCPWZQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193612 | |
Record name | 6-Chloro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40604-49-7 | |
Record name | 6-Chloro-2-naphthalenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40604-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040604497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40604-49-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Chloro-2-naphthol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LTS99E7XKQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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